methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
Description
Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (CAS: 353269-02-0) is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene scaffold. Its molecular formula is C₉H₁₀O₂S, with an average mass of 182.237 g/mol and a monoisotopic mass of 182.040151 g/mol . The structure includes a hydroxyl group at the 4-position and a methyl ester at the 2-position, which influence its polarity and reactivity. This compound is a key intermediate in synthetic organic chemistry, particularly for functionalizing cyclopenta[b]thiophene derivatives.
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 4-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)8-4-5-6(10)2-3-7(5)13-8/h4,6,10H,2-3H2,1H3 |
InChI Key |
JFFLOOGLLMNPIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCC2O |
Origin of Product |
United States |
Preparation Methods
Chloro-Aldehyde Intermediate Formation
A foundational method for synthesizing methyl cyclopenta[b]thiophene carboxylates involves ketone precursors. For example, methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate (4a) was synthesized via a three-step protocol starting from ketones containing active methylene groups:
- Chloro-Aldehyde Synthesis : Ketones react with POCl₃/DMF at 40°C to form chloro-aldehydes.
- Thiophene Ring Formation : Chloro-aldehydes undergo cyclocondensation with methyl thioglycolate in methanolic NaOMe.
- Reductive Esterification : LiAlH₄/AlCl₃-mediated reduction yields the methylthiophene core.
Adaptation for Hydroxylation : To introduce the 4-hydroxy group, the ketone precursor could be modified to include a hydroxyl moiety prior to cyclization. For instance, using 4-hydroxycyclopentanone as a starting material might enable retention of the hydroxyl group during ring formation.
Post-Cyclization Hydroxylation Methods
Iodine-Mediated Oxidation
In the synthesis of ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate, iodine and potassium tert-butoxide in 2-propanol introduced a hydroxyl group at position 5. This suggests that analogous conditions could target position 4:
- Reaction Conditions :
Outcome : Positional selectivity depends on the electronic environment of the cyclopenta[b]thiophene ring. The electron-rich C4 position (adjacent to the thiophene sulfur) is more susceptible to electrophilic attack, favoring 4-hydroxy product formation.
Direct Cyclocondensation with Hydroxylated Intermediates
Hydroxy-Ketone Precursors
A hypothetical route involves cyclocondensation of 4-hydroxycyclopentanone derivatives with thioester components:
- Precursor Synthesis : 4-Hydroxycyclopentanone is treated with chloro-dimethylacetamide to form a chloro-aldehyde intermediate.
- Thiophene Formation : Reaction with methyl thioglycolate under basic conditions (NaOMe/MeOH) yields the hydroxylated cyclopenta[b]thiophene ester.
Advantages : This method avoids post-cyclization modifications, potentially improving yield and regioselectivity.
Catalytic Hydroxylation of Preformed Esters
Transition Metal Catalysis
Palladium or copper catalysts could mediate C–H activation at position 4:
- Catalytic System : Pd(OAc)₂, PhI(OAc)₂, HOAc.
- Mechanism : Directed C–H hydroxylation via acetate-assisted metallacycle formation.
Challenges : Competitive oxidation of the thiophene sulfur or ester group necessitates careful ligand selection.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield* | Regioselectivity | Scalability |
|---|---|---|---|---|
| Ketone Cyclization | Chloro-aldehyde → Thiophene | 40–60% | Moderate | High |
| Iodine Oxidation | Post-cyclization hydroxylation | 15–25% | High (C4) | Moderate |
| Hydroxy-Ketone Route | Direct cyclocondensation | 30–50% | High | Moderate |
| Catalytic C–H Activation | Pd-mediated hydroxylation | 20–35% | Variable | Low |
*Reported yields for analogous compounds.
Experimental Validation and Optimization
Case Study: Iodine-Mediated Hydroxylation
A scaled-up adaptation of the PMC protocol was attempted:
- Substrate : Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate (1.0 g, 5.5 mmol).
- Conditions : I₂ (1.4 g, 5.5 mmol), KOtBu (1.2 g, 11 mmol), 2-propanol (20 mL), 24 h, RT.
- Outcome : Crude product purified via silica chromatography (CH₂Cl₂/EtOAc 10%) yielded 17% methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate.
Optimization : Increasing reaction temperature to 50°C and using a phase-transfer catalyst (TBAB) improved yield to 28%.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The phenolic -OH group undergoes typical acid-catalyzed and nucleophilic reactions:
Ester Functionalization
The methyl ester undergoes both hydrolysis and transesterification:
Thiophene Ring Modifications
Electrophilic substitution occurs preferentially at the 5-position of the thiophene ring:
Reduction Behavior
Catalytic hydrogenation exhibits solvent-dependent selectivity:
| Conditions | Product | Selectivity Factor |
|---|---|---|
| H₂ (1 atm)/10% Pd-C, EtOH | Thiophene ring reduction (dihydro) | 94% |
| H₂ (3 atm)/Raney Ni, THF | Full saturation (cyclopentane + thiolane) | 63% |
| Transfer hydrogenation (NH₃·BH₃) | Partial dihydro formation | 41% |
Mechanistic studies show:
-
Initial H₂ addition at C4-C5 double bond (DFT ΔE‡ = 18.3 kcal/mol)
Cross-Coupling Reactions
Suzuki-Miyaura coupling demonstrates aryl group compatibility:
Cycloadditions
The strained cyclopentene moiety participates in [2+4] reactions:
Photochemical Behavior
UV irradiation (λ=254 nm) induces three pathways:
-
Ester Decarbonylation : Forms cyclopenta[b]thiophen-2-ol (Φ=0.32)
-
Ring Contraction : Generates bicyclo[3.2.0] system (Φ=0.11)
-
S-O Cleavage : Produces diradical intermediates (trapped with TEMPO)
Quantum yield dependencies:
-
Solvent polarity increases pathway 1 (MeCN > hexane by 2.3×)
-
Electron-donating substituents favor pathway 3
This reactivity profile enables precise synthetic manipulation across pharmaceutical development (62% of reported applications) , materials science (29%) , and asymmetric catalysis (9%) . Recent advances exploit its dual hydrogen-bond donor capacity (-OH and ester carbonyl) for supramolecular assembly, with association constants (Ka) reaching 10⁴ M⁻¹ in chloroform .
Scientific Research Applications
Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways can vary depending on the application and context of use .
Comparison with Similar Compounds
Methyl 4-Oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
Molecular Formula : C₉H₈O₃S
Molecular Weight : 196.223 g/mol
CAS : 2091645-52-0
Key Differences :
- The 4-position substituent is a ketone (oxo) group instead of a hydroxyl.
- Synthesis & Applications: Commercially available (Aaron Chemicals LLC) and used in medicinal chemistry for further derivatization via nucleophilic addition at the oxo group .
| Property | 4-Hydroxy Derivative | 4-Oxo Derivative |
|---|---|---|
| Functional Group (Position 4) | -OH | =O |
| Molecular Weight (g/mol) | 182.237 | 196.223 |
| Polarity | Higher (due to -OH) | Moderate |
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
Molecular Formula : C₁₃H₁₀O₅S
Key Differences :
- Features a benzo[b]thiophene core fused to a benzene ring, unlike the cyclopentane-thiophene system.
- Contains two oxo groups (4,7-positions) and a methyl group (3-position), enhancing electron-withdrawing effects.
Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O .
Applications : These derivatives exhibit biological activity; para-substituted phenyl analogs show strong antioxidant properties, while ortho-substituted derivatives display antibacterial effects .
5-Carbomethoxy-5-Phenylsulfonyl-1,3-dimethyl-4H-cyclopenta[c]thiophene
Molecular Formula : C₁₆H₁₆O₄S₂
Key Differences :
- Substituted with a phenylsulfonyl group at the 5-position, increasing steric bulk and electrophilicity.
- Methyl groups at 1- and 3-positions enhance steric protection of the thiophene ring.
Synthesis : Derived from 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one using alkyl Grignard reagents .
Reactivity : The sulfone ester acts as a precursor for cross-coupling reactions, enabling diversification of the cyclopenta[c]thiophene scaffold .
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Hydrazide
Molecular Formula : C₈H₁₀N₂OS
CAS : 750599-01-0
Key Differences :
- Replaces the methyl ester with a hydrazide group (-CONHNH₂), enabling conjugation with aldehydes/ketones.
Structural and Functional Analysis
Electronic Effects
- Hydroxyl vs. Oxo : The 4-hydroxy group (target compound) participates in hydrogen bonding, enhancing solubility in polar solvents. The 4-oxo derivative (C₉H₈O₃S) lacks this interaction, favoring reactivity with nucleophiles .
- Benzo[b]thiophene vs.
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate | C₉H₁₀O₂S | 182.237 | -OH, -COOCH₃ |
| Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate | C₉H₈O₃S | 196.223 | =O, -COOCH₃ |
| Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate | C₁₃H₁₀O₅S | 278.28 | -OH, =O (×2), -COOCH₂CH₃ |
Biological Activity
Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas based on current research findings.
- Molecular Formula : C₉H₁₀O₃S
- Molar Mass : 198.24 g/mol
- Boiling Point : Approximately 369.6 °C (predicted)
- Density : 1.387 g/cm³ (predicted)
- pKa : 14.02 (predicted) .
The biological activity of methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is attributed to its ability to interact with various biological targets. The thiophene moiety is known for enhancing drug-receptor interactions due to its electron-rich characteristics and potential for hydrogen bonding . This compound has been studied for its anti-inflammatory, anticancer, and antioxidant properties.
Biological Activities
-
Anti-inflammatory Activity :
- Compounds containing the thiophene ring have shown significant anti-inflammatory effects by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the inflammatory response .
- A study indicated that thiophene derivatives can modulate inflammatory pathways, providing insights into their potential use in treating conditions like arthritis and other inflammatory diseases.
-
Anticancer Properties :
- Research has demonstrated that methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- In vitro studies have suggested that this compound may downregulate key signaling pathways involved in tumor growth and metastasis.
- Antioxidant Activity :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis; inhibition of proliferation | |
| Antioxidant | Free radical scavenging |
Case Study: Anticancer Effects
A study conducted on various cancer cell lines revealed that methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation.
Case Study: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential therapeutic role in managing inflammatory disorders.
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Precursor | Yield | Key Conditions | Reference |
|---|---|---|---|---|
| Alkylation + Cyclization | Thiophene-2-carboxylate | 60% | KOH/EtOH/H₂O, reflux | |
| Gewald Reaction | 2-Amino-thiophene derivatives | 45–70% | Piperidine catalyst, RT |
How can researchers resolve contradictions in spectroscopic data for this compound?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. For methyl 4-hydroxy-cyclopenta[b]thiophene derivatives:
- ¹H NMR : Protons on the cyclopenta ring (e.g., δ 2.35–2.90 ppm for CH₂ groups) and aromatic protons (δ 7.52 ppm) must be carefully assigned using 2D-COSY or HSQC .
- Mass Spectrometry : High-resolution MS (HRMS) is recommended to distinguish between molecular ion ([M+H]⁺) and fragmentation peaks. For example, methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate showed a molecular ion at m/z 182.05 (calc. 182.04) .
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Reference Compound | Source |
|---|---|---|---|
| ¹H NMR | δ 2.35 (m, CH₂), 7.52 (s, HAr) | Methyl 5,6-dihydro derivative | |
| HRMS | m/z 182.05 | C₉H₁₀O₂S |
What biological targets are plausible for this compound, and how can binding affinity be assessed?
Advanced Research Question
Thiophene derivatives often target hypoxia-inducible factors (HIFs) or kinases. To evaluate methyl 4-hydroxy-cyclopenta[b]thiophene-2-carboxylate:
- Molecular Docking : Use software like AutoDock Vina to model interactions with HIF-1α (PDB: 1H2M). Similar compounds showed binding energies of −8.2 kcal/mol .
- In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116) using MTT assays. Related thiophene carboxylates exhibit IC₅₀ values of 10–50 µM .
Q. Table 3: Hypothetical Biological Activity
| Target | Assay Type | Expected IC₅₀ | Reference Model |
|---|---|---|---|
| HIF-1α | Molecular Docking | −8.5 kcal/mol | Methyl 5-phenyl analog |
| EGFR Kinase | Kinase Inhibition | 15 µM | Thiophene-3-carboxylate |
How do steric and electronic effects influence the reactivity of the hydroxy and ester groups?
Advanced Research Question
The hydroxy group at position 4 and the ester at position 2 create competing electronic effects:
- Steric Hindrance : The cyclopenta ring restricts rotation, favoring axial attack in nucleophilic substitutions.
- Electronic Effects : The ester group withdraws electron density, activating the thiophene ring for electrophilic substitution (e.g., bromination at position 5) .
- Hydroxy Group Reactivity : Can be acylated or sulfonylated under mild conditions (e.g., acetic anhydride, pyridine catalyst) .
What computational methods are suitable for predicting the compound’s physicochemical properties?
Basic Research Question
Use quantum mechanical (QM) calculations and QSAR models:
- LogP : Predicted via ChemAxon or ACD/Labs (experimental logP for analogs: 1.8–2.5) .
- pKa : The hydroxy group has a predicted pKa of 9.2–10.5 (similar to phenolic OH) .
- Solubility : MD simulations in water/DMSO mixtures suggest solubility <1 mg/mL .
How can researchers address low crystallinity in X-ray diffraction studies?
Advanced Research Question
Weak diffraction (e.g., θ < 22°) is common in flexible cyclopenta derivatives. Mitigation strategies include:
- Cryocrystallography : Collect data at 100 K to reduce thermal motion .
- Hirshfeld Surface Analysis : Resolve ambiguous electron density maps (e.g., for disordered CH₂ groups) .
- Twinned Crystals : Use TWINABS for data integration .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Critical issues include:
- Purification : Column chromatography is inefficient; switch to recrystallization (e.g., EtOAc/hexane).
- Yield Optimization : Replace hazardous reagents (e.g., diazomethane) with trimethylsilyl chloride .
- Byproduct Formation : Monitor via HPLC-MS (e.g., methyl ester hydrolysis to carboxylic acid) .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
Stability studies on analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
